2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid
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Overview
Description
2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butyric acid backbone with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the trifluoromethoxy-phenyl intermediate: This can be achieved through the trifluoromethylation of a phenol derivative using reagents like trifluoromethyl iodide and a base.
Coupling with butyric acid derivative: The intermediate is then coupled with a butyric acid derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the amino group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-(3-methoxy-phenyl)-butyric acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Amino-4-(3-chloro-phenyl)-butyric acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.
2-Amino-4-(3-fluoro-phenyl)-butyric acid: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Properties
Molecular Formula |
C11H12F3NO3 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17) |
InChI Key |
XXWHKZICAUCGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCC(C(=O)O)N |
Origin of Product |
United States |
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